Benfotiamine-d5
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H23N4O6PS |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |
InChI Key |
BTNNPSLJPBRMLZ-CSFUHONJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOP(=O)(O)O)[2H])[2H] |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The preparation follows a modular approach:
- Deuterated benzoyl chloride synthesis : Benzoyl-d5 chloride is synthesized via catalytic deuteration of benzoic acid using D₂O and PtO₂.
- Phosphorylation of thiamine : Thiamine hydrochloride reacts with polyphosphoric acid (PPA) to form thiamine monophosphate.
- Benzoylation with deuterated reagent : Thiamine monophosphate undergoes S-acylation with benzoyl-d5 chloride under alkaline conditions.
Critical reaction :
$$
\text{Thiamine monophosphate} + \text{Benzoyl-d5 chloride} \xrightarrow{\text{NaOH, 0-5°C}} \text{this compound} + \text{HCl}
$$
Optimized Protocol from Patent Literature
Steps adapted from CN104418889A and CN103772432A:
| Step | Parameters | Conditions | Yield |
|---|---|---|---|
| 1. Phosphorylation | Thiamine HCl (1 eq), PPA (3 eq) | 100–150°C, N₂, 3 hr | 85% |
| 2. Neutralization | NaOH (15% w/v) | pH 8–9, 0–5°C | - |
| 3. Benzoylation | Benzoyl-d5 chloride (1.2 eq) | 0–5°C, pH 10–12, 2 hr | 78% |
| 4. Crystallization | Ethyl acetate/water | pH 3.5–4.0, 25°C | 95% purity |
Key modifications for deuteration :
- Solvent selection : Deuterated methanol (CD₃OD) minimizes proton exchange.
- Catalyst : Amberlyst 15 (H⁺ form) enhances acylation efficiency.
Analytical Characterization
Spectroscopic Data
Isotopic Purity Assessment
| Method | Result | Specification |
|---|---|---|
| HRMS | D₅ abundance: 99.2% | ≤0.8% D₄/D₆ impurities |
| ²H NMR | No residual ¹H in aromatic region | ≥99% deuteration |
Challenges in Deuterated Synthesis
Kinetic Isotope Effects (KIE)
Purification Considerations
- Chromatography : Reverse-phase HPLC with C18 column (ACN/D₂O gradient) separates deuterated/non-deuterated species.
- Crystallization : Ethyl acetate/hexane (3:1) yields >95% recovery of crystalline this compound.
Comparative Data: Deuteration Methods
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
Benfotiamine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.
Reduction: It can be reduced back to thiamine or its derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides and anhydrides are used in the presence of bases like pyridine.
Major Products
Oxidation Products: Thiamine disulfide derivatives.
Reduction Products: Thiamine and its reduced derivatives.
Substitution Products: Various acylated thiamine derivatives.
Scientific Research Applications
Benfotiamine-d5 is used in a wide range of scientific research applications:
Chemistry: Studying the metabolic pathways and stability of benfotiamine.
Biology: Investigating the bioavailability and distribution of benfotiamine in biological systems.
Medicine: Researching the therapeutic effects of benfotiamine in treating diabetic complications and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and dietary supplements.
Mechanism of Action
Benfotiamine-d5 exerts its effects by increasing the levels of thiamine diphosphate in tissues. Thiamine diphosphate is a cofactor for the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway. By enhancing transketolase activity, this compound helps in reducing the formation of advanced glycation end products, which are implicated in diabetic complications. The deuterium atoms in this compound allow for precise tracking of its metabolic pathways and interactions in the body.
Comparison with Similar Compounds
Bendamustine Bis-mercapturic Acid-d6
Benzen-d5-amine (Aniline-d5)
- Molecular Formula : C6H2D5N
- CAS Number : 4165-61-1
- Molecular Weight : 98.16 g/mol
- Key Similarities :
- Key Differences :
Comparison with Functionally Similar Compounds
Norfluoxetine-d5 HCl
- Molecular Formula: C17H13D5ClF3NO
- CAS Number: Not specified (see ).
- Key Similarities :
- Key Differences: Parent compound (norfluoxetine) targets serotonin reuptake, unlike benfotiamine’s role in glucose metabolism .
Thiamine Hydrochloride
- Molecular Formula : C12H17ClN4OS
- CAS Number : 67-03-8 (thiamine HCl)
- Key Similarities :
- Key Differences: Thiamine HCl is water-soluble, whereas this compound (and non-deuterated benfotiamine) exhibits lipid solubility, enabling better cellular uptake . this compound’s deuterium labeling allows precise tracking absent in thiamine HCl .
Comparative Data Table
Biological Activity
Benfotiamine-d5 is a stable isotope-labeled derivative of benfotiamine, a synthetic form of thiamine (vitamin B1) known for its enhanced bioavailability and therapeutic potential. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant properties, and neuroprotective effects, supported by various studies and data.
This compound operates through several biochemical pathways that contribute to its therapeutic effects:
- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 .
- Oxidative Stress Reduction : The compound enhances antioxidant defenses by increasing the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT). This action helps mitigate oxidative damage in tissues, particularly in muscle during endurance exercise .
Anti-inflammatory Effects
A study investigating the effects of benfotiamine on LPS-stimulated BV-2 microglia demonstrated significant anti-inflammatory properties. The treatment led to:
- Reduced levels of iNOS and COX-2 : These markers are indicative of inflammation.
- Increased IL-10 production : This anti-inflammatory cytokine is crucial for resolving inflammation .
Antioxidant Activity
Research on endurance-trained mice showed that benfotiamine supplementation resulted in:
- Lower thiobarbituric acid reactive substances (TBARS) : Indicating reduced lipid peroxidation.
- Enhanced SOD and CAT activities : Suggesting improved antioxidant capacity in muscle tissues .
Neuroprotective Potential
In animal models, benfotiamine has demonstrated protective effects against neurodegenerative diseases. For instance:
- In APP/PS1 transgenic mice, which are models for Alzheimer's disease, benfotiamine significantly reduced amyloid plaque formation and attenuated glucose-induced increases in β-amyloid protein synthesis .
Clinical Implications
Clinical trials have indicated that benfotiamine may improve cognitive function in patients with mild Alzheimer's disease. While results are promising, further research is needed to validate these findings in larger cohorts .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
